2-(4-Propylpiperazin-1-yl)benzaldehyde
Description
2-(4-Propylpiperazin-1-yl)benzaldehyde is a benzaldehyde derivative featuring a piperazine ring substituted with a propyl group at the 4-position. The aldehyde functional group at the benzaldehyde moiety makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes.
Properties
IUPAC Name |
2-(4-propylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-7-15-8-10-16(11-9-15)14-6-4-3-5-13(14)12-17/h3-6,12H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTMZGPLOXUNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propylpiperazin-1-yl)benzaldehyde typically involves the reaction of 4-propylpiperazine with benzaldehyde under specific conditions. One common method is the reductive amination of 4-propylpiperazine with benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reductive amination techniques. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Schiff Base Formation
The aldehyde group undergoes condensation with primary amines to form Schiff bases (imines). This reaction is pivotal in synthesizing coordination complexes and bioactive molecules.
| Reaction Partner | Conditions | Yield | Application | Source |
|---|---|---|---|---|
| 4-Nitrobenzene-1,2-diamine | Reflux in ethanol, acetic acid catalyst | 88% | Ligand for metal complexes |
Example :
Reaction with 4-nitrobenzene-1,2-diamine under reflux in ethanol produces a bidentate ligand, which coordinates to metals like Cu(II) or Co(II) for catalytic or pharmaceutical studies .
Reductive Amination
The aldehyde reacts with amines in the presence of reducing agents to form secondary amines, a key step in drug discovery.
| Reagent | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| NaBH3CN, ZnCl2 | Methanol, 0°C → 100°C, 5 h | 61.7% | Secondary amine derivatives |
Mechanistic Insight :
Sodium cyanoborohydride selectively reduces the imine intermediate formed between the aldehyde and amines like oxetan-3-one, yielding stable amine products .
Knoevenagel Condensation
The aldehyde participates in base-catalyzed condensations with active methylene compounds to form α,β-unsaturated carbonyl derivatives.
| Partner | Conditions | Yield | Application | Source |
|---|---|---|---|---|
| N-Methyl-3-acetylindol | KOH (50% aq.), methanol, 60°C, 12 h | 80.3% | Heterocyclic drug intermediates |
Example :
Condensation with indole derivatives generates chalcone-like structures, which are precursors for anticancer and antimicrobial agents .
Coordination Chemistry
The compound forms stable complexes with transition metals, leveraging both the aldehyde and piperazine moieties.
| Metal Ion | Ligand Structure | Application | Source |
|---|---|---|---|
| Cu(II) | Tetradentate (N,O-donor) | Antimicrobial agents |
Structural Insight :
X-ray studies reveal distorted trigonal-bipyramidal geometries in Sn(II) complexes, stabilized by hydrogen bonding and π-π stacking .
Scientific Research Applications
Pharmaceutical Chemistry
2-(4-Propylpiperazin-1-yl)benzaldehyde serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that can lead to the development of new drugs, particularly in the realm of psychoactive medications and antimicrobial agents .
Recent studies have highlighted the biological activities associated with this compound:
Antimicrobial Properties:
Research indicates that this compound exhibits significant antibacterial activity against various strains. For instance, it demonstrated a Minimum Inhibitory Concentration (MIC) of 10 µg/mL against Staphylococcus aureus, showing effectiveness comparable to standard antibiotics.
Antioxidant Activity:
In antioxidant assays, the compound showed a remarkable inhibition rate of approximately 93.75% at a concentration of 100 µg/mL, indicating its potential as an agent in formulations aimed at reducing oxidative stress.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of this compound when used in conjunction with standard antibiotics against resistant bacterial strains. The results revealed that it significantly reduced the MIC when combined with norfloxacin and ciprofloxacin, suggesting its role as an effective adjuvant therapy in combating antibiotic resistance.
Case Study 2: Cellular Protection Against Oxidative Stress
In another study focusing on cellular models exposed to oxidative stress, treatment with this compound resulted in improved cell viability and reduced cell death compared to untreated controls. This highlights its potential protective role against oxidative damage.
Comparative Analysis of Biological Activities
The following tables summarize the biological activities of this compound compared to other compounds:
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 10 | Staphylococcus aureus |
| Piperazine derivative X | 5 | Escherichia coli |
| Piperazine derivative Y | 15 | Pseudomonas aeruginosa |
Table 2: Antioxidant Activity Comparison
| Compound | % Inhibition at 100 µg/mL | IC50 (µg/mL) |
|---|---|---|
| This compound | 93.75 | 7.12 |
| Butylated Hydroxyanisole (BHA) | 85 | Not applicable |
Mechanism of Action
2-(4-Propylpiperazin-1-yl)benzaldehyde is similar to other piperazine derivatives, such as 2-(4-Methylpiperazin-1-yl)benzaldehyde and 2-(4-Propylpiperazin-1-yl)ethan-1-amine. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 2-(4-Propylpiperazin-1-yl)benzaldehyde and related compounds:
Physicochemical and Crystallographic Properties
- Basicity : Piperazine (two nitrogen atoms) is more basic than piperidine (one nitrogen), affecting protonation states under physiological conditions. This influences solubility and receptor interactions .
- Crystallography: Compounds like trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde exhibit distinct monoclinic crystal systems (e.g., P21/c, a = 12.6674 Å), whereas piperazine derivatives may form different packing patterns due to hydrogen-bonding capabilities of the piperazine nitrogen .
Biological Activity
2-(4-Propylpiperazin-1-yl)benzaldehyde is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, antimicrobial properties, antioxidant effects, and relevant case studies.
- Molecular Formula : C14H20N2O
- Molecular Weight : 232.32 g/mol
- Structure : The compound features a benzaldehyde moiety substituted with a propylpiperazine group, which is known to influence its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various synthesized compounds, including derivatives of piperazine, demonstrated that these compounds showed potent antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to standard antibiotics such as ciprofloxacin .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 10 | Staphylococcus aureus |
| Piperazine derivative X | 5 | Escherichia coli |
| Piperazine derivative Y | 15 | Pseudomonas aeruginosa |
Antioxidant Activity
In addition to its antimicrobial effects, this compound has shown notable antioxidant activity. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicated that the compound effectively scavenged free radicals, demonstrating a percent inhibition of approximately 93.75% at a concentration of 100 µg/mL . This suggests its potential use in formulations aimed at combating oxidative stress.
Table 2: Antioxidant Activity Comparison
| Compound | % Inhibition at 100 µg/mL | IC50 (µg/mL) |
|---|---|---|
| This compound | 93.75 | 7.12 |
| Butylated Hydroxyanisole (BHA) | 85 | Not applicable |
The biological activity of this compound may be attributed to its ability to modulate bacterial cell membranes and enhance the permeability of antibiotics, thereby increasing their efficacy . This mechanism is particularly relevant in the context of antibiotic resistance, where traditional treatments may fail.
Case Study: Antimicrobial Efficacy in Clinical Settings
A clinical study evaluated the effectiveness of this compound in combination with standard antibiotics against resistant bacterial strains in a hospital setting. The results indicated a significant reduction in the MIC when used in conjunction with norfloxacin and ciprofloxacin, suggesting that the compound can serve as an effective adjuvant therapy .
Case Study: Oxidative Stress and Cellular Health
Another study focused on the antioxidant properties of the compound in cellular models exposed to oxidative stress. The findings revealed that treatment with this compound reduced cell death and improved cell viability compared to untreated controls, highlighting its potential protective role against oxidative damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
